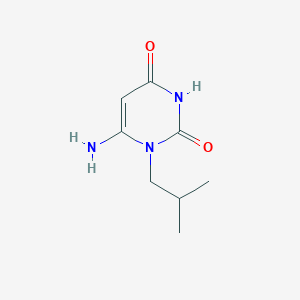

4-Amino-3-isobutylpyrimidine-2,6-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-1-(2-methylpropyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-5(2)4-11-6(9)3-7(12)10-8(11)13/h3,5H,4,9H2,1-2H3,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAYOSNLQPIPFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CC(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357512 | |

| Record name | 6-Amino-1-(2-methylpropyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56075-75-3 | |

| Record name | 6-Amino-1-(2-methylpropyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-AMINO-1-ISOBUTYLURACIL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid basic properties

Disclaimer: The chemical name provided in the topic, (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid, does not correspond to the well-known antiepileptic drug Levetiracetam. The correct chemical name for Levetiracetam is (-)-(S)-α-ethyl-2-oxo-1-pyrrolidine acetamide. This guide will focus on the properties of Levetiracetam, as it is the likely intended subject of inquiry.

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of Levetiracetam, a widely used second-generation antiepileptic drug. The information is tailored for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.

Physicochemical Properties

Levetiracetam is a white to off-white crystalline powder with a faint odor and a bitter taste. Its core physicochemical properties are summarized in the table below, providing a quantitative basis for its formulation and delivery characteristics.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 170.21 g/mol | [1][2] |

| Melting Point | 117-119 °C | [3][4] |

| pKa | Not applicable (non-ionizable) | |

| LogP (Octanol-Water Partition Coefficient) | -0.6 | [5] |

Solubility Profile

The solubility of Levetiracetam in various solvents is a critical factor for its formulation and absorption. It is characterized by its high aqueous solubility.

| Solvent | Solubility | Reference |

| Water | 104.0 g/100 mL | [1][6] |

| Chloroform | 65.3 g/100 mL | [1][6] |

| Methanol | 53.6 g/100 mL | [1][6] |

| Ethanol | 16.5 g/100 mL | [1][6] |

| Acetonitrile | 5.7 g/100 mL | [1][6] |

| n-Hexane | Practically insoluble | [1][6] |

| DMSO | ≥ 30 mg/mL | [7] |

| PBS (pH 7.2) | Approximately 10 mg/mL |

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties of a solid pharmaceutical compound like Levetiracetam.

3.1. Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid can be determined using a melting point apparatus.

-

Sample Preparation: A small amount of the finely powdered crystalline Levetiracetam is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperatures at which the substance first begins to melt (the first appearance of liquid) and when it completely melts are recorded as the melting range.[8][9]

3.2. Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.[1]

-

Sample Preparation: An excess amount of solid Levetiracetam is added to a known volume of water in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[10]

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of Levetiracetam in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[1]

3.3. Determination of pKa (Potentiometric Titration)

While Levetiracetam is a neutral molecule and does not have an ionizable group within the physiological pH range, the following is a general protocol for determining the pKa of an ionizable compound.

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically water or a co-solvent system.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[11]

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.[11]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.[12]

Signaling Pathway and Mechanism of Action

The primary mechanism of action of Levetiracetam involves its specific and saturable binding to the synaptic vesicle glycoprotein 2A (SV2A).[3][13] This interaction modulates the release of neurotransmitters.

Caption: Levetiracetam's mechanism of action via SV2A binding.

Levetiracetam's binding to SV2A is thought to decrease the rate of vesicle priming, thereby reducing the number of vesicles available for release and leading to a decrease in neurotransmitter release.[4] Some studies also suggest that Levetiracetam can inhibit N-type calcium channels and modulate GABAergic neurotransmission, contributing to its overall anticonvulsant effect.[2][14]

Experimental Workflow: Synthesis and Analysis

The industrial production of Levetiracetam typically involves a multi-step chemical synthesis, followed by rigorous purification and analytical testing to ensure purity and quality.

Caption: General workflow for Levetiracetam synthesis and analysis.

The synthesis of Levetiracetam can be achieved through various routes, with asymmetric synthesis being a common and efficient method to produce the desired (S)-enantiomer.[15] Racemic synthesis followed by chiral resolution is an alternative approach.[16] After synthesis, the crude product undergoes purification, typically by crystallization, to achieve high purity. The final Active Pharmaceutical Ingredient (API) is then subjected to a battery of analytical tests, including High-Performance Liquid Chromatography (HPLC) for purity and assay, and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity profiling, to ensure it meets the stringent quality standards required for pharmaceutical use.[17][18]

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Levetiracetam? [synapse.patsnap.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Is Levetiracetam Different from Other Antiepileptic Drugs? Levetiracetam and its Cellular Mechanism of Action in Epilepsy Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Levetiracetam Reverses Synaptic Deficits Produced by Overexpression of SV2A | PLOS One [journals.plos.org]

- 14. droracle.ai [droracle.ai]

- 15. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]

- 16. myexperiment.org [myexperiment.org]

- 17. actascientific.com [actascientific.com]

- 18. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Chemical Structure Elucidation of 4-Amino-3-isobutylpyrimidine-2,6-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive methodology for the chemical structure elucidation of the novel compound, 4-Amino-3-isobutylpyrimidine-2,6-dione. Due to the absence of existing literature on this specific molecule, this document presents a prospective approach based on established analytical techniques and data from structurally analogous pyrimidine derivatives. The guide details hypothetical synthetic pathways, expected analytical data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and standardized experimental protocols. Furthermore, it explores potential biological activities and associated signaling pathways, providing a complete framework for the synthesis, characterization, and preliminary biological assessment of this compound.

Introduction

Pyrimidine-2,6-diones, also known as uracils, are a class of heterocyclic compounds that form the core structure of several nucleobases and are integral to numerous biological processes.[1] Derivatives of this scaffold are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The introduction of various substituents to the pyrimidine ring allows for the fine-tuning of their biological and physicochemical properties. This guide focuses on the hypothetical structure of this compound, detailing a systematic approach to its synthesis and structural verification.

Proposed Chemical Structure

The chemical structure of this compound is proposed based on its systematic IUPAC name. The core is a pyrimidine ring with carbonyl groups at positions 2 and 6. An amino group is attached at position 4, and an isobutyl group is attached to the nitrogen at position 3.

Proposed Structure:

Hypothetical Synthesis Pathway

The synthesis of this compound can be envisioned through a multi-step process, likely commencing with a substituted urea and a dicarbonyl compound, a common strategy for constructing the pyrimidine ring.[3]

Caption: Proposed synthesis of this compound.

Structure Elucidation Workflow

A logical workflow is essential for the unambiguous determination of the chemical structure. This involves a combination of spectroscopic techniques to probe the molecular formula, connectivity, and three-dimensional arrangement of atoms.

Caption: Workflow for the structural elucidation of the target compound.

Expected Analytical Data

The following tables summarize the anticipated quantitative data from key analytical techniques based on known values for similar pyrimidine derivatives.[4][5]

Table 1: Expected ¹H NMR Spectral Data

| Proton Assignment | Expected Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H (Amino) | 6.10 - 7.50 | Broad Singlet | - |

| C5-H | 5.50 - 6.00 | Singlet | - |

| N-CH₂ (Isobutyl) | 3.70 - 3.90 | Doublet | ~7.2 |

| CH (Isobutyl) | 2.00 - 2.20 | Multiplet | - |

| CH₃ (Isobutyl) | 0.85 - 1.00 | Doublet | ~6.8 |

| N1-H | 10.0 - 11.0 | Broad Singlet | - |

Table 2: Expected ¹³C NMR Spectral Data

| Carbon Assignment | Expected Chemical Shift (δ ppm) |

| C2 (Carbonyl) | 150 - 155 |

| C4 | 155 - 160 |

| C5 | 90 - 95 |

| C6 (Carbonyl) | 160 - 165 |

| N-CH₂ (Isobutyl) | 45 - 50 |

| CH (Isobutyl) | 28 - 32 |

| CH₃ (Isobutyl) | 19 - 22 |

Table 3: Expected Mass Spectrometry Data

| Technique | Parameter | Expected Value |

| High-Resolution MS (ESI+) | Molecular Formula | C₉H₁₄N₄O₂ |

| Exact Mass [M+H]⁺ | 211.1195 | |

| Tandem MS (MS/MS) | Major Fragment Ions | Loss of isobutyl group (-57) |

| Loss of NH₂ (-16) | ||

| Retro-Diels-Alder fragmentation of the pyrimidine ring |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

-

2D NMR (COSY, HSQC):

-

Perform standard COSY and HSQC experiments to establish proton-proton and proton-carbon correlations, respectively.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

-

High-Resolution MS:

-

Infuse the sample solution into the ESI source in positive ion mode.

-

Acquire the full scan mass spectrum to determine the accurate mass of the protonated molecular ion [M+H]⁺.

-

-

Tandem MS (MS/MS):

-

Select the [M+H]⁺ ion for collision-induced dissociation (CID).

-

Acquire the product ion spectrum to identify characteristic fragment ions.[2]

-

X-ray Crystallography

-

Crystal Growth: Attempt to grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in various solvents or solvent mixtures.

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.[6]

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the diffraction data to obtain precise atomic coordinates and molecular geometry.[7]

-

Potential Biological Activity and Signaling Pathway

Derivatives of 4-aminopyrimidine have been investigated for a range of biological activities, including the inhibition of various kinases.[8] For instance, certain analogs have shown inhibitory effects on the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[8] Based on this, a potential signaling pathway that could be modulated by this compound is proposed below.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This guide provides a comprehensive and technically detailed framework for the synthesis and complete chemical structure elucidation of the novel compound this compound. By following the outlined workflow, from synthesis and purification to advanced spectroscopic and crystallographic analysis, researchers can unambiguously determine its molecular structure. The presented data, while hypothetical, is grounded in the established chemistry and analytical profiles of closely related pyrimidine derivatives, offering a reliable roadmap for investigation. Furthermore, the exploration of potential biological activities provides a rationale for further studies into the pharmacological applications of this and similar molecules.

References

- 1. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. article.sapub.org [article.sapub.org]

- 3. bu.edu.eg [bu.edu.eg]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Aminopyrimidine - LKT Labs [lktlabs.com]

Technical Guide: Physicochemical Characteristics of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid (CAS 192725-50-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid, with the CAS number 192725-50-1, is a chiral organic compound.[1][2] It is primarily recognized as a key intermediate in the synthesis of Lopinavir, a potent antiretroviral drug used in the treatment of HIV/AIDS.[1][3] This document provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines general experimental protocols for their determination, and presents a relevant biological pathway to provide context for its application in drug development.

Physicochemical Properties

The following table summarizes the available physicochemical data for CAS 192725-50-1. It is important to note that much of the publicly available data is predicted and has not been experimentally verified in peer-reviewed literature. Discrepancies in reported values, such as for the melting point, are noted.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆N₂O₃ | [1][4] |

| Molecular Weight | 200.23 g/mol | [1][4] |

| IUPAC Name | (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid | [5] |

| Appearance | White to off-white solid/crystalline powder | [3] |

| Melting Point | Not Available / 145°C (Conflicting reports) | [1] |

| Boiling Point | 440.793 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.176 g/cm³ (Predicted) | [1][3] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| pKa | 4.39 ± 0.10 (Predicted) | [1] |

| LogP | 0.5109 (Predicted) | |

| SMILES | CC(C)--INVALID-LINK--=O)N1CCCNC1=O | |

| InChI | InChI=1S/C9H16N2O3/c1-6(2)7(8(12)13)11-5-3-4-10-9(11)14/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13)/t7-/m0/s1 | [5] |

Experimental Protocols

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes

-

Thermometer[8]

-

Spatula[8]

-

Mortar and pestle (optional)[9]

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube to a height of about 3 mm.[10]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.[8] An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (e.g., 1-2 °C per minute) near the expected melting point for an accurate measurement.[10]

-

The temperature range is recorded from the point at which the first droplet of liquid appears to the point at which the entire sample has melted.[11]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.[12]

Apparatus:

-

Analytical balance

-

Volumetric flasks

-

Mechanical shaker or agitator[12]

-

Constant temperature bath or incubator

-

Centrifuge or filtration apparatus[12]

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer, organic solvent) in a flask.[12]

-

The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[12][13]

-

After agitation, the suspension is allowed to settle.[14]

-

An aliquot of the supernatant is carefully removed and separated from the excess solid by centrifugation or filtration.[12]

-

The concentration of the dissolved compound in the clear supernatant is then determined using a suitable and validated analytical method.[12]

Biological Context: Role as a Lopinavir Intermediate

CAS 192725-50-1 is a crucial building block in the chemical synthesis of Lopinavir. Lopinavir is a highly potent inhibitor of the HIV-1 protease, an enzyme essential for the replication of the HIV virus.[15] By inhibiting this enzyme, Lopinavir prevents the maturation of new viral particles, thus halting the progression of the infection.[15][16]

Lopinavir's Mechanism of Action

The following diagram illustrates the mechanism of action of Lopinavir, providing a biological context for the importance of its synthetic intermediate, CAS 192725-50-1.

Experimental Workflow for Physicochemical Characterization

The logical workflow for characterizing a new chemical entity like CAS 192725-50-1 involves a series of steps to determine its fundamental properties.

References

- 1. lookchem.com [lookchem.com]

- 2. CAS 192725-50-1: (αS)-Tetrahydro-α-(1-methylethyl)-2-oxo-1… [cymitquimica.com]

- 3. 192725-50-1 | CAS DataBase [m.chemicalbook.com]

- 4. (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineace… [cymitquimica.com]

- 5. (S)-Tetrahydro-Alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid [lgcstandards.com]

- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 7. oecd.org [oecd.org]

- 8. pennwest.edu [pennwest.edu]

- 9. studylib.net [studylib.net]

- 10. youtube.com [youtube.com]

- 11. byjus.com [byjus.com]

- 12. who.int [who.int]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. rndsystems.com [rndsystems.com]

- 16. Synthesis of a New Lopinavir Phosphinic Analog as HIV-1 Inhibitor [scirp.org]

Synthesis of Chiral Pyrimidineacetic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chiral pyrimidineacetic acid derivatives represent a pivotal class of compounds in medicinal chemistry and drug development. Their structural motif is found in a variety of biologically active molecules, and the stereochemistry of the chiral center often plays a crucial role in their pharmacological activity. This technical guide provides a comprehensive overview of the core methodologies for the synthesis of these valuable compounds, focusing on asymmetric synthesis, chiral resolution, and enzymatic approaches. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the practical application of these techniques.

Asymmetric Synthesis Strategies

Asymmetric synthesis offers the most direct and atom-economical approach to chiral pyrimidineacetic acid derivatives, establishing the desired stereocenter in a controlled manner. Key strategies include the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary-Mediated Synthesis

This classic strategy involves the temporary attachment of a chiral auxiliary to a prochiral pyrimidineacetic acid precursor. The auxiliary directs a subsequent diastereoselective transformation, typically an alkylation or an aldol reaction, to create the desired stereocenter. The auxiliary is then cleaved to afford the enantiomerically enriched product. Pyrimidinone-based chiral auxiliaries have demonstrated high stereocontrol in alkylation reactions.[1]

A general workflow for this approach is illustrated below:

Experimental Protocol: Asymmetric Alkylation using a Pyrimidinone-Based Chiral Auxiliary

This protocol is adapted from methodologies described for the asymmetric alkylation of carbonyl compounds using chiral auxiliaries.[1]

-

Attachment of Chiral Auxiliary: To a solution of (S)-4-isopropyl-1-phenyltetrahydropyrimidin-2(1H)-one (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq., 2.5 M in hexanes) dropwise. After stirring for 30 minutes, add a solution of 2-(pyrimidin-4-yl)acetyl chloride (1.1 eq.) in anhydrous THF. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

-

Asymmetric Alkylation: To a solution of the N-acylated pyrimidinone (1.0 eq.) in anhydrous THF at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (1.1 eq., 2.0 M in THF/heptane/ethylbenzene) dropwise. After stirring for 1 hour, add the desired alkyl halide (1.2 eq.). Stir the reaction at -78 °C for 4 hours and then allow it to warm to room temperature overnight. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The diastereomeric ratio can be determined by 1H NMR analysis of the crude product.

-

Cleavage of Chiral Auxiliary: The resulting diastereomerically enriched product is dissolved in a 3:1 mixture of THF and water. Lithium hydroxide (4.0 eq.) is added, and the mixture is stirred at room temperature for 24 hours. The reaction is then acidified with 1 M HCl and extracted with ethyl acetate. The organic layers are combined, dried, filtered, and concentrated to yield the chiral pyrimidineacetic acid. The chiral auxiliary can be recovered from the aqueous layer.

Table 1: Representative Data for Chiral Auxiliary-Mediated Alkylation

| Alkyl Halide | Diastereomeric Ratio (d.r.) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Methyl Iodide | >95:5 | 85-95 | >90 | [1] |

| Benzyl Bromide | >95:5 | 80-90 | >90 | [1] |

| Allyl Bromide | >90:10 | 82-92 | >80 | [1] |

Asymmetric Catalysis

Asymmetric catalysis provides a more efficient route by using a catalytic amount of a chiral entity to generate the desired enantiomer. For the synthesis of chiral pyrimidineacetic acids, methods such as iridium-catalyzed asymmetric allylic alkylation of a suitable pyrimidine-containing pronucleophile could be employed.[2][3]

Chiral Resolution Strategies

Chiral resolution involves the separation of a racemic mixture of pyrimidineacetic acid derivatives into its constituent enantiomers. This can be achieved through classical chemical methods or chromatographic techniques.

Diastereomeric Salt Formation

This method involves reacting the racemic pyrimidineacetic acid with a stoichiometric amount of an enantiomerically pure chiral resolving agent, typically a chiral amine or base, to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. The resolved diastereomeric salt is then treated with an acid to liberate the desired enantiomer of the pyrimidineacetic acid.

Experimental Protocol: Resolution via Diastereomeric Salt Formation

-

Salt Formation: A solution of the racemic pyrimidineacetic acid (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or acetone) is heated to reflux. A solution of the chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine, 0.5 eq.) in the same solvent is added dropwise.

-

Fractional Crystallization: The mixture is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. The resulting crystals are collected by filtration.

-

Liberation of the Enantiomer: The collected diastereomeric salt is dissolved in water and treated with an aqueous acid solution (e.g., 1 M HCl) until the pH is acidic. The liberated free acid is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the enantiomerically enriched pyrimidineacetic acid. The enantiomeric excess can be determined by chiral HPLC.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the separation of enantiomers. A racemic mixture of the pyrimidineacetic acid or its ester derivative is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and their separation.

Table 2: Chiral HPLC Separation Parameters

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) + 0.1% TFA | 1.0 | 254 |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (80:20) + 0.1% TFA | 0.8 | 254 |

Enzymatic Synthesis and Resolution

Enzymatic methods offer high selectivity and operate under mild reaction conditions, making them an attractive green alternative for the synthesis of chiral compounds. For pyrimidineacetic acid derivatives, enzymatic kinetic resolution of a racemic ester is a common and effective strategy.

Enzymatic Kinetic Resolution

In an enzymatic kinetic resolution, a racemic mixture of a pyrimidineacetic acid ester is treated with a lipase. The enzyme selectively catalyzes the hydrolysis of one enantiomer of the ester to the corresponding carboxylic acid at a much faster rate than the other. This results in a mixture of one enantiomer as the unreacted ester and the other as the hydrolyzed acid, which can then be separated.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Pyrimidineacetic Acid Ester

This protocol is based on established procedures for the kinetic resolution of 2-substituted esters.[4]

-

Enzymatic Hydrolysis: To a suspension of the racemic methyl 2-(pyrimidin-4-yl)acetate (1.0 g) in a phosphate buffer solution (50 mL, 0.1 M, pH 7.0), add a lipase (e.g., from Pseudomonas fluorescens or Candida antarctica lipase B, 100 mg). The mixture is stirred at room temperature, and the progress of the reaction is monitored by chiral HPLC.

-

Work-up and Separation: Once approximately 50% conversion is reached, the enzyme is removed by filtration. The filtrate is acidified to pH 2 with 1 M HCl and extracted with ethyl acetate. The organic layer containing the unreacted ester is separated. The aqueous layer is then basified to pH 8 with saturated sodium bicarbonate solution and extracted with ethyl acetate to remove any residual ester. The aqueous layer is then re-acidified to pH 2 and extracted with ethyl acetate to isolate the chiral pyrimidineacetic acid.

-

Purification: Both the unreacted ester and the hydrolyzed acid can be further purified by standard chromatographic techniques. The enantiomeric excess of both products should be determined by chiral HPLC.

Table 3: Expected Outcome of Enzymatic Kinetic Resolution

| Product | Enantiomeric Excess (ee, %) | Yield (%) | Reference |

| (S)-Pyrimidineacetic Acid | >95 | 40-48 | [4] |

| (R)-Pyrimidineacetic Acid Ester | >95 | 40-48 | [4] |

Conclusion

The synthesis of chiral pyrimidineacetic acid derivatives is a critical endeavor in the pursuit of novel therapeutics. This guide has detailed three primary strategies: asymmetric synthesis, chiral resolution, and enzymatic methods. The choice of method will depend on factors such as the desired scale of synthesis, the availability of starting materials and reagents, and the required level of enantiopurity. By providing detailed experimental protocols and summarizing key quantitative data, this document aims to equip researchers with the necessary tools to successfully synthesize these important chiral building blocks.

References

- 1. Stereoregulations of pyrimidinone based chiral auxiliary in aldol and alkylation reactions: a convenient route to oxyneolignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of Asymmetric Deacylative Allylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iridium-catalyzed asymmetric double allylic alkylation of azlactone: efficient access to chiral α-amino acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. electronicsandbooks.com [electronicsandbooks.com]

Stereospecific synthesis of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid

For Immediate Release

A Comprehensive Technical Guide for Researchers and Drug Development Professionals on the Stereospecific Synthesis of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid

This whitepaper provides an in-depth guide to the stereospecific synthesis of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid, a critical chiral intermediate in the manufacture of the antiretroviral drug Lopinavir. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data analysis, and visual representations of the synthetic pathway.

(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid, with CAS number 192725-50-1, is a non-proteinogenic amino acid derivative incorporating a tetrahydropyrimidinone ring system. Its specific stereochemistry is crucial for the efficacy of Lopinavir, an HIV-1 protease inhibitor. The synthesis of this intermediate with high enantiomeric purity is a key challenge in the overall manufacturing process of Lopinavir.

Synthetic Pathway Overview

The stereospecific synthesis of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid initiates from the readily available and chiral starting material, L-valine. The synthesis involves a multi-step sequence that constructs the tetrahydropyrimidinone ring while preserving the stereochemical integrity of the chiral center derived from L-valine. The overall synthetic scheme is depicted below.

Figure 1: Overall synthetic scheme for (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid.

Experimental Protocols

Detailed experimental procedures for the key steps in the synthesis are provided below. These protocols are compiled from established literature methods, including those disclosed in patents assigned to Abbott Laboratories, the original developer of Lopinavir.

Step 1: Synthesis of N-(3-Bromopropyl)-L-valine methyl ester

This initial step involves the N-alkylation of L-valine methyl ester with a suitable three-carbon electrophile.

Methodology:

-

To a solution of L-valine methyl ester hydrochloride (1 equivalent) in a suitable organic solvent such as acetonitrile, add a non-nucleophilic base, for example, potassium carbonate (2.5 equivalents).

-

Add 1,3-dibromopropane (1.2 equivalents) to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(3-bromopropyl)-L-valine methyl ester.

Step 2: Synthesis of Methyl (S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoate

This step involves an intramolecular cyclization to form the core tetrahydropyrimidinone ring structure.

Methodology:

-

Dissolve the N-(3-bromopropyl)-L-valine methyl ester (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a base such as sodium hydride (1.2 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as indicated by TLC or HPLC.

-

Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by crystallization or column chromatography.

Step 3: Synthesis of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

Methodology:

-

Dissolve the methyl (S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoate (1 equivalent) in a mixture of methanol and water.

-

Add a solution of lithium hydroxide (1.5 equivalents) in water.

-

Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC or HPLC.

-

Once the reaction is complete, acidify the mixture to a pH of approximately 2-3 with a dilute acid (e.g., 1N HCl).

-

Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product as a solid.

Quantitative Data

The following table summarizes typical yields and purity data for each step of the synthesis.

| Step | Product Name | Yield (%) | Purity (HPLC, %) |

| 1 | N-(3-Bromopropyl)-L-valine methyl ester | 75-85 | >95 |

| 2 | Methyl (S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoate | 80-90 | >98 |

| 3 | (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid | 90-98 | >99 |

Table 1: Summary of yields and purity for the synthesis of the target intermediate.

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis.

Figure 2: General laboratory workflow for the synthesis.

Conclusion

This technical guide provides a detailed and actionable overview of the stereospecific synthesis of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid. The described protocols, derived from established and patented methods, offer a reliable pathway for obtaining this crucial Lopinavir intermediate with high yield and enantiomeric purity. The provided data and workflows are intended to support researchers and drug development professionals in their efforts to synthesize and utilize this important chiral building block. Further optimization of reaction conditions may be possible to enhance yields and process efficiency on a larger scale.

Spectroscopic and Synthetic Profile of 4-Amino-3-isobutylpyrimidine-2,6-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 4-Amino-3-isobutylpyrimidine-2,6-dione based on the analysis of similar 3-alkyl-6-aminouracil derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 0.9 | Doublet | 6H | -CH(CH₃ )₂ |

| ~ 2.0 | Multiplet | 1H | -CH (CH₃)₂ |

| ~ 3.7 | Doublet | 2H | -N-CH₂ -CH- |

| ~ 4.8 | Singlet | 1H | C₅-H |

| ~ 6.5 | Broad Singlet | 2H | -NH₂ |

| ~ 10.5 | Singlet | 1H | N₁-H |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 20 | -CH(C H₃)₂ |

| ~ 28 | -C H(CH₃)₂ |

| ~ 50 | -N-C H₂-CH- |

| ~ 85 | C₅ |

| ~ 152 | C₄ |

| ~ 155 | C₂ |

| ~ 165 | C₆ |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretch (NH₂) |

| 3200 - 3100 | Medium | N-H stretch (ring NH) |

| 2960 - 2870 | Medium | C-H stretch (aliphatic) |

| ~ 1710 | Strong | C=O stretch (C₂=O) |

| ~ 1660 | Strong | C=O stretch (C₆=O) |

| ~ 1600 | Medium | N-H bend |

| ~ 1470 | Medium | C-H bend (aliphatic) |

Sample Preparation: KBr pellet

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 183 | [M]⁺ (Molecular Ion) |

| 140 | [M - C₃H₇]⁺ |

| 126 | [M - C₄H₉]⁺ |

| 112 | Further fragmentation |

Ionization Method: Electron Impact (EI)

Experimental Protocols

The synthesis of this compound can be approached through a multi-step process, beginning with the synthesis of the parent 6-aminouracil ring, followed by N3-alkylation.

Synthesis of 6-Aminouracil

6-Aminouracil serves as the foundational precursor. A common and established method for its synthesis is the condensation of ethyl cyanoacetate with urea in the presence of a strong base like sodium ethoxide.[1][2]

Protocol:

-

Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

-

Ethyl cyanoacetate and urea are added to the sodium ethoxide solution.

-

The reaction mixture is refluxed for several hours.

-

After cooling, the solution is neutralized with an acid (e.g., acetic acid) to precipitate the 6-aminouracil.

-

The product is then filtered, washed, and dried.

N3-Alkylation to Yield this compound

The introduction of the isobutyl group at the N3 position can be achieved through direct alkylation of a protected 6-aminouracil derivative. A plausible approach involves the use of a 2-methoxy-6-amino-4-pyrimidone intermediate.[3]

Protocol:

-

6-Aminouracil is first converted to 2-methoxy-6-amino-4-pyrimidone.

-

Direct alkylation of 2-methoxy-6-amino-4-pyrimidone is carried out using isobutyl bromide in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF).

-

The N3-isobutyl derivative is isolated from any O-alkylated byproducts, typically through chromatographic methods.

-

Subsequent demethylation of the 2-methoxy group, for instance by heating with an aniline hydrochloride, would yield the final product, this compound.[3]

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthetic workflow for this compound.

Potential Mechanism of Action

Derivatives of 3-substituted-6-aminouracil have been identified as inhibitors of bacterial DNA polymerase IIIC, an essential enzyme for DNA replication in Gram-positive bacteria.[3][4][5] This suggests a potential therapeutic application for this compound as an antibacterial agent.

Caption: Conceptual diagram of the potential inhibitory action on bacterial DNA replication.

References

- 1. prepchem.com [prepchem.com]

- 2. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Diverse Biological Activities of Pyrimidine-2,6-dione Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, particularly the pyrimidine-2,6-dione (uracil) core, is a cornerstone in medicinal chemistry, forming the basis of a vast array of biologically active molecules. These compounds exhibit a wide spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, and enzyme-inhibitory activities. This guide provides a comprehensive overview of the biological activities of pyrimidine-2,6-dione analogs, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Biological Activity Data

The biological efficacy of pyrimidine-2,6-dione analogs has been quantified in numerous studies. The following tables summarize the inhibitory concentrations (IC50) and other relevant metrics for various analogs against different biological targets.

Table 1: Anticancer and Enzyme Inhibitory Activity of Pyrimidine-2,6-dione Analogs

| Compound Class | Specific Derivative | Target/Cell Line | Reported IC50/Activity |

| Pyrano[2,3-d]pyrimidine-2,4-dione | Compound S2 | PARP-1 | 4.06 ± 0.18 nM |

| Pyrano[2,3-d]pyrimidine-2,4-dione | Compound S7 | PARP-1 | 3.61 ± 0.15 nM |

| Pyrano[2,3-d]pyrimidine-2,4-dione | Compound S7 | MCF-7 (Breast Cancer) | 1.28 ± 1.12 µM |

| Pyrano[2,3-d]pyrimidine-2,4-dione | Compound S8 | MCF-7 (Breast Cancer) | 0.66 ± 0.05 µM |

| Pyrano[2,3-d]pyrimidine-2,4-dione | Compound S8 | HCT116 (Colon Cancer) | 2.76 ± 0.06 µM |

| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Compound 5d | MIF2 (d-dopachrome tautomerase) | 1.0 µM |

| 6-Arylpyrido[2,3-d]pyrimidines | Compound 14 | E. coli DdlB | Ki = 31 ± 4 µM |

| 6-Arylpyrido[2,3-d]pyrimidines | Compound 33 | E. coli DdlB | Ki = 38 ± 5 µM |

| Pyrrolo[2,3-d]pyrimidine | N4-hydrazone derivative (Compound 5) | A549 (Lung Cancer) | 15.3 µM |

| Pyrrolo[2,3-d]pyrimidine | N4-hydrazone derivative (Compound 6) | MCF-7 (Breast Cancer) | 10.9 µM |

Table 2: Antimicrobial and Antiviral Activity of Pyrimidine Analogs

| Compound Class | Specific Derivative | Target Organism/Virus | Reported MIC/IC50 |

| Pyrimidine thioglycosides | Compound 6e | SARS-CoV-2 | IC50 = 18.47 µM |

| Pyrimidine thioglycosides | Compound 6f | SARS-CoV-2 | IC50 = 15.41 µM |

| 1,2,3-Triazolyl nucleoside analogs | Compound 5i | Influenza A H1N1 | IC50 = 24.3 µM |

| 1,2,3-Triazolyl nucleoside analogs | Compound 11c | Influenza A H1N1 | IC50 = 29.2 µM |

| 1,2,3-Triazolyl nucleoside analogs | Compound 2i | Coxsackie B3 virus | IC50 = 12.4 µM |

| Dihydropyrimidine-2,4(1H,3H)-dione derivative | 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Candida albicans | MIC = 0.25 µg/mL |

| Dihydropyrimidine-2,4(1H,3H)-dione derivative | 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Gram-positive and Gram-negative bacteria | MIC = 8 µg/mL |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of pyrimidine-2,6-dione analogs.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

-

96-well plates

-

Test compound (pyrimidine-2,6-dione analog)

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method is used to determine the susceptibility of bacteria to antimicrobial agents.

Materials:

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Bacterial culture in broth (adjusted to 0.5 McFarland turbidity standard)

-

Filter paper disks impregnated with the test compound

-

Forceps or disk dispenser

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension, removing excess liquid by pressing it against the inside of the tube. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.

-

Disk Application: Aseptically apply the filter paper disks containing the test compound onto the surface of the inoculated agar plate using sterile forceps or a disk dispenser. Gently press each disk to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

-

Interpretation: Compare the measured zone diameters to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.

D-Alanine:D-Alanine Ligase (DdlB) Inhibition Assay

This assay measures the inhibition of the bacterial enzyme DdlB, which is crucial for peptidoglycan synthesis.

Materials:

-

Recombinant E. coli DdlB enzyme

-

Assay buffer (e.g., 50 mM HEPES, pH 8.0, 5 mM MgCl2, 6.5 mM (NH4)2SO4, 10 mM KCl, 0.005% Triton X-114)

-

D-Alanine

-

ATP

-

Test compound

-

Malachite green reagent for phosphate detection

-

96-well plate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the assay buffer, D-Alanine (e.g., 700 µM), and the test compound at various concentrations.

-

Enzyme Addition: Add the purified DdlB enzyme to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

ATP Addition: Start the enzymatic reaction by adding ATP (e.g., 100 µM). The final reaction volume is typically 50 µL.

-

Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 20 minutes).

-

Phosphate Detection: Stop the reaction and detect the amount of inorganic phosphate produced by adding a malachite green-based reagent.

-

Absorbance Measurement: After a short incubation with the detection reagent (e.g., 5 minutes), measure the absorbance at 650 nm.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the positive control. Determine the IC50 or Ki value from the dose-response curve.

MIF/MIF-2 Tautomerase Inhibition Assay

This assay evaluates the inhibition of the tautomerase activity of Macrophage Migration Inhibitory Factor (MIF) or its homolog MIF-2 (D-dopachrome tautomerase).

Materials:

-

Recombinant human MIF or MIF-2

-

Assay buffer (e.g., PBS, pH 7.2)

-

Substrate (e.g., D-dopachrome methyl ester or p-hydroxyphenylpyruvic acid - HPP)

-

Test compound

-

UV/Vis spectrophotometer or microplate reader

Procedure:

-

Pre-incubation: In a suitable reaction vessel or microplate well, pre-incubate the enzyme (MIF or MIF-2) with various concentrations of the test compound in the assay buffer for a short period (e.g., 5-20 minutes) at room temperature.

-

Reaction Initiation: Initiate the tautomerase reaction by adding the substrate (e.g., D-dopachrome methyl ester).

-

Kinetic Measurement: Immediately monitor the change in absorbance over time at a specific wavelength (e.g., 475 nm for D-dopachrome). The rate of decrease in absorbance corresponds to the rate of the tautomerization reaction.

-

Data Analysis: Determine the initial reaction velocity for each compound concentration. Calculate the percentage of inhibition compared to the uninhibited enzyme. Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of pyrimidine-2,6-dione analogs involves elucidating the signaling pathways they modulate. Furthermore, a systematic workflow is essential for the efficient screening and characterization of these compounds.

Inhibition of Cyclin-Dependent Kinases and Cell Cycle Arrest

Many pyrimidine-based compounds exert their anticancer effects by targeting key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs). Inhibition of CDKs, particularly CDK4/6, prevents the phosphorylation of the retinoblastoma protein (pRb), leading to cell cycle arrest at the G1 phase and subsequent apoptosis.

Caption: CDK Inhibition Pathway by Pyrimidine Analogs.

Generalized Workflow for Biological Activity Screening

The discovery and development of novel pyrimidine-2,6-dione analogs follow a structured workflow, from initial synthesis to in-depth biological characterization.

Caption: Biological Activity Screening Workflow.

In Silico Modeling of 4-Amino-3-isobutylpyrimidine-2,6-dione Interactions with the EGFR Kinase Domain: A Technical Guide

Version: 1.0

Affiliation: Google Research

Abstract: The pyrimidine-2,6-dione scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. This technical guide provides a comprehensive overview of the in silico methodologies used to investigate the interactions of a representative compound, 4-Amino-3-isobutylpyrimidine-2,6-dione, with the kinase domain of the Epidermal Growth Factor Receptor (EGFR). EGFR is a well-established therapeutic target in oncology, and many approved inhibitors feature a pyrimidine core.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations, alongside structured data presentation and pathway visualizations.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase family and a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis.[2][3] Dysregulation of EGFR signaling, often through mutations, is a key driver in the pathogenesis of various cancers, particularly non-small-cell lung cancer (NSCLC).[1] Consequently, the ATP-binding site of the EGFR kinase domain has become a primary target for the development of small molecule inhibitors.[3][5]

Pyrimidine derivatives are a prominent class of EGFR inhibitors, with many compounds demonstrating significant therapeutic benefits.[1][2][4] This guide focuses on a hypothetical compound, this compound, as a case study to delineate a standard in silico workflow for characterizing its potential as an EGFR inhibitor. The methodologies described herein are broadly applicable to the study of other small molecule-protein interactions.

Target Protein: Epidermal Growth Factor Receptor (EGFR)

The EGFR kinase domain (PDB ID: 1M17) is selected as the target for this study. This structure contains the co-crystallized inhibitor erlotinib, which provides a reference for defining the binding site.

Ligand: this compound

The ligand of interest is this compound. Its 2D and 3D structures must be generated and optimized prior to computational analysis.

In Silico Modeling Workflow

The computational investigation of the interaction between this compound and the EGFR kinase domain follows a multi-step process. This workflow is designed to predict the binding mode, assess the stability of the protein-ligand complex, and estimate the binding affinity.

Caption: A flowchart of the in silico modeling process.

Experimental Protocols

This section provides detailed methodologies for the key computational experiments.

Molecular Docking Protocol

Objective: To predict the preferred binding orientation of this compound within the EGFR ATP-binding site.

Methodology:

-

Protein Preparation:

-

The crystal structure of the EGFR kinase domain is obtained from the Protein Data Bank (PDB ID: 1M17).[6]

-

Water molecules and co-crystallized ligands are removed.

-

Polar hydrogens are added, and partial charges (e.g., Gasteiger) are assigned.

-

The protein structure is energy minimized using a suitable force field (e.g., AMBER).

-

-

Ligand Preparation:

-

A 3D structure of this compound is generated.

-

The ligand's geometry is optimized using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a molecular mechanics force field (e.g., MMFF94).

-

Partial charges are assigned.

-

-

Grid Generation:

-

A grid box is defined to encompass the ATP-binding site. The coordinates of the co-crystallized erlotinib in 1M17 are used to center the grid.

-

-

Docking Simulation:

-

A docking program (e.g., AutoDock Vina) is used to perform the docking calculations.

-

The Lamarckian Genetic Algorithm is typically employed with a set number of runs.

-

-

Pose Analysis:

-

The resulting docking poses are clustered and ranked based on their predicted binding energy.

-

The top-ranked poses are visually inspected for key interactions with active site residues (e.g., hydrogen bonds with Met793).[5]

-

Molecular Dynamics (MD) Simulation Protocol

Objective: To assess the stability of the predicted protein-ligand complex and analyze its dynamic behavior in a simulated physiological environment.

Methodology:

-

System Preparation:

-

The top-ranked docked complex of EGFR and this compound is used as the starting structure.

-

The complex is solvated in a periodic box of water (e.g., TIP3P water model).

-

Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

-

-

Energy Minimization:

-

The entire system is energy minimized to remove steric clashes.

-

-

Equilibration:

-

The system is gradually heated to the target temperature (e.g., 300 K) under the NVT (canonical) ensemble.

-

The system's density is then equilibrated under the NPT (isothermal-isobaric) ensemble.

-

-

Production MD:

-

A production MD simulation is run for an extended period (e.g., 100 ns) under the NPT ensemble. Trajectory frames are saved at regular intervals.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's binding pose.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the formation and breakage of hydrogen bonds between the protein and ligand over time.

-

MM-PBSA Binding Free Energy Calculation Protocol

Objective: To estimate the binding free energy of this compound to EGFR.

Methodology:

-

Snapshot Extraction:

-

Snapshots (e.g., 100-200) are extracted from the stable portion of the MD simulation trajectory.

-

-

Free Energy Calculation:

-

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method is applied to each snapshot.

-

The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand) Where each G term is composed of molecular mechanics energy, polar solvation energy, and non-polar solvation energy.[7][8]

-

-

Per-Residue Energy Decomposition:

-

The total binding free energy is decomposed into contributions from individual amino acid residues in the binding pocket. This helps to identify key residues responsible for the interaction.

-

Data Presentation

The quantitative results from the in silico analyses are summarized below. The data presented is hypothetical and for illustrative purposes.

Table 1: Molecular Docking Results

| Ligand | Docking Score (kcal/mol) | Predicted Ki (µM) | Key Hydrogen Bond Interactions (Residue) |

| This compound | -8.5 | 0.58 | Met793, Thr790 |

| Erlotinib (Reference) | -9.2 | 0.15 | Met793, Thr790 |

Table 2: MD Simulation Stability Metrics (100 ns)

| System | Average Protein RMSD (Å) | Average Ligand RMSD (Å) |

| EGFR - Ligand Complex | 1.8 ± 0.3 | 1.2 ± 0.2 |

| Apo-EGFR | 1.6 ± 0.2 | N/A |

Table 3: MM-PBSA Binding Free Energy Calculation

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -45.2 ± 3.1 |

| Electrostatic Energy | -22.8 ± 2.5 |

| Polar Solvation Energy | 48.5 ± 4.0 |

| Non-polar Solvation Energy | -5.7 ± 0.5 |

| Binding Free Energy (ΔG_bind) | -25.2 ± 5.3 |

Signaling Pathway Visualization

This compound is hypothesized to inhibit the EGFR signaling pathway. The diagram below illustrates the canonical EGFR pathway and the proposed point of inhibition.

Caption: EGFR signaling cascade and point of inhibition.

Conclusion

This technical guide outlines a comprehensive in silico strategy for evaluating the interaction of this compound with the EGFR kinase domain. The described workflow, from initial binding mode prediction via molecular docking to the assessment of complex stability and binding free energy through MD simulations and MM-PBSA calculations, provides a robust framework for early-stage drug discovery. The hypothetical data suggests that this compound has the potential to be a stable binder in the EGFR ATP pocket, warranting further experimental validation. These computational approaches are invaluable for prioritizing compounds and generating hypotheses to guide further optimization efforts.

References

- 1. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. MM-PBSA binding free energy calculations [bio-protocol.org]

- 8. 4.5.2. MM-PBSA Binding Free Energy Calculation [bio-protocol.org]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impurity profile of lopinavir, a critical antiretroviral agent. A thorough understanding and control of impurities are paramount for ensuring the safety, efficacy, and quality of the final drug product. This document details the identification, synthesis, and characterization of known process-related and degradation impurities of lopinavir, along with the analytical methodologies employed for their detection and quantification.

Introduction to Lopinavir and Impurity Profiling

Lopinavir is a potent HIV-1 protease inhibitor, chemically known as (2S)-N-[(2S,4S,5S)-5-{[(2,6-dimethylphenoxy)acetyl]amino}-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide.[1] It is co-formulated with ritonavir, which acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, thereby increasing lopinavir's plasma concentration and therapeutic efficacy.[2]

The presence of impurities in an Active Pharmaceutical Ingredient (API) can arise from various sources, including the manufacturing process, degradation of the drug substance over time, or interaction with excipients.[3] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present at a level of 0.1% or higher.[1] This guide delves into the specifics of lopinavir's impurity profile, providing valuable information for quality control and drug development.

Lopinavir Impurities: Identification and Characterization

Several process-related impurities and degradation products of lopinavir have been identified and characterized. These impurities can be broadly categorized as process-related impurities, degradation products, and pharmacopoeial impurities.

Process-Related Impurities

These impurities are formed during the synthesis of the lopinavir drug substance.[1] A study detailing the manufacturing process of lopinavir identified four major process-related impurities.[1][4]

-

Lopinavir Dimer 7: This impurity originates from the dimerization of 2,6-dimethylphenol, a raw material used in the synthesis.[1][4]

-

Lopinavir Carboxymethyl Analog 8: Formed during the acylation of 2,6-dimethylphenol with chloroacetic acid.[1]

-

Lopinavir Diamide Impurity 9: A diamide analog of lopinavir.[1][4]

-

Lopinavir Diacylated Impurity 10: Results from the acylation on the nitrogen of the pyrimidine ring of lopinavir.[1][4]

Degradation Products

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products that may form under various stress conditions.[5][6] Lopinavir has been subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.[5][7] The major degradation products arise in acidic and alkaline environments.[8]

Pharmacopoeial and Other Impurities

Various pharmacopoeias list specific impurities that need to be controlled. Additionally, suppliers of pharmaceutical reference standards offer a range of lopinavir impurities, including:

-

Lopinavir EP Impurity-E, F, G[3]

-

Lopinavir Metabolite M1, M3/M4 Impurities[3]

-

Sulfolopinavir, Lopinavirphenoxyacetamide, and Lopinaviroxazine impurities[9]

Quantitative Analysis of Lopinavir Impurities

The levels of identified impurities in lopinavir drug substance are typically monitored and controlled to be within acceptable limits.

| Impurity Name/Identifier | Type | Typical Observed Level (%) | Specification Limit (%) | Reference(s) |

| Related Substances (RS4-RS10) | Process-related | 0.03 - 0.1 | - | [10] |

| Lopinavir Dimer 7 | Process-related | - | - | [1] |

| Lopinavir Carboxymethyl Analog 8 | Process-related | ~0.2 (in intermediate) | - | [1] |

| Lopinavir Diamide Impurity 9 | Process-related | - | - | [1] |

| Lopinavir Diacylated Impurity 10 | Process-related | - | - | [1] |

| Unspecified Impurities | General | - | 0.05 - 0.2 | [11] |

| Total Impurities | General | - | ~0.5 - 1.0 | [11] |

Note: Specific specification limits are often proprietary to the manufacturer and are established based on toxicological data and regulatory guidelines.

Experimental Protocols

The identification, quantification, and characterization of lopinavir impurities rely on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A stability-indicating HPLC method is crucial for separating lopinavir from its impurities.

-

Method 1: Gradient RP-HPLC for Process-Related Impurities [10]

-

Column: YMC Pack ODS-AQ (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase A: 0.02 M KH₂PO₄ (pH 2.5)

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A time-based gradient program is employed.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 45 °C

-

Detector: Photodiode Array (PDA) at 210 nm

-

-

Method 2: Isocratic RP-HPLC for Forced Degradation Studies [5][6]

-

Column: Hypersil BDS, C18 (100 x 4.6 mm, 5 µm)

-

Mobile Phase: Buffer and Acetonitrile (45:55 v/v)

-

Flow Rate: Not specified

-

Detector: UV at 240 nm

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

LC-MS is a powerful tool for the structural elucidation of unknown impurities.

-

LC-MS/MS for Lopinavir and Ritonavir in Human Plasma [12]

-

Column: Agilent ZORBAX Eclipse XDB-C18

-

Mobile Phase: Methanol-0.1% formic acid in water (80:20)

-

Ionization: Electrospray Ionization (ESI), positive ion mode

-

Detection: Multiple Reaction Monitoring (MRM)

-

Lopinavir transition: m/z 629.6 → 155.2

-

Ritonavir transition: m/z 721.4 → 268.2

-

-

Spectroscopic Characterization

Isolated impurities are further characterized using various spectroscopic techniques to confirm their structures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical structure.[1][3]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule.[1][3]

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the impurity.[1][3]

Forced Degradation Study Protocol[5]

-

Acid Degradation: 1 mL of lopinavir stock solution + 1 mL of 2 N HCl, refluxed at 60°C for 30 mins.

-

Base Degradation: 1 mL of lopinavir stock solution + 1 mL of 2 N NaOH, refluxed at 60°C for 30 mins.

-

Oxidative Degradation: 1 mL of lopinavir stock solution + 1 mL of 20% H₂O₂, kept at 60°C for 30 mins.

-

Thermal Degradation: Lopinavir solution placed in an oven at 105°C for 6 hours.

-

Photolytic Degradation: 100 µg/mL solution exposed to UV light in a photostability chamber for 7 days.

Visualizations

Lopinavir Metabolism and Potential for Impurity Formation

Lopinavir is extensively metabolized by the cytochrome P450 system, primarily by the CYP3A isozyme.[2] This metabolic pathway can be a source of oxidative metabolites that may be considered impurities.

Caption: Lopinavir metabolism by CYP3A4 leading to oxidative metabolites.

General Workflow for Impurity Identification and Characterization

The process of identifying and characterizing impurities in a drug substance follows a logical workflow.

Caption: Workflow for the identification and characterization of lopinavir impurities.

Logical Relationship in Process-Related Impurity Formation

The formation of process-related impurities is directly linked to the synthetic route of the API.

References

- 1. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bepls.com [bepls.com]

- 3. Lopinavir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. researchgate.net [researchgate.net]

- 5. tsijournals.com [tsijournals.com]

- 6. tsijournals.com [tsijournals.com]

- 7. rjptonline.org [rjptonline.org]

- 8. Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Impurity profile study of lopinavir and validation of HPLC method for the determination of related substances in lopinavir drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. veeprho.com [veeprho.com]

- 12. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Modern Antivirals: A Technical Guide to the Role of Chiral Building Blocks in Drug Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety. In the realm of antiviral drug development, the precise stereochemical control during synthesis is not merely an academic exercise but a critical determinant of a drug's success. This technical guide provides an in-depth exploration of the role of chiral building blocks and asymmetric synthesis in the creation of potent antiviral agents. We delve into the core concepts of stereoisomerism in biological systems, examine the strategic use of the "chiral pool," and present detailed case studies of leading antiviral drugs such as Oseltamivir and Remdesivir. This whitepaper includes structured data tables for quantitative comparison, detailed experimental protocols for key synthetic and analytical methods, and logical diagrams to visualize complex workflows and pathways, offering a comprehensive resource for professionals in the field.

Introduction: The Imperative of Chirality in Antiviral Therapy